molecular formula C14H12Cl2N2O2 B2988458 5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 339024-64-5

5-chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2988458
CAS No.: 339024-64-5
M. Wt: 311.16
InChI Key: SARHNNNDELTXKP-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a pyridine-derived carboxamide featuring a dichlorinated aromatic system. Its molecular structure includes a 5-chloro-substituted pyridine core, a 4-chlorobenzyl group at the 1-position, and an N-methyl carboxamide moiety at the 3-position.

Properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-N-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-17-13(19)12-6-11(16)8-18(14(12)20)7-9-2-4-10(15)5-3-9/h2-6,8H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARHNNNDELTXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-1-(4-chlorobenzyl)-N-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known by its CAS number 339024-64-5, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC₁₄H₁₂Cl₂N₂O₂
Molecular Weight311.16 g/mol
CAS Number339024-64-5
Synonyms5-chloro-1-(4-chlorophenyl)methyl-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound shows potential as an inhibitor of certain enzymes, which may play a role in its therapeutic effects .
  • Anticancer Properties : Some studies have indicated that derivatives of similar pyridinecarboxamide compounds exhibit anticancer activity, suggesting potential applications in cancer therapy .

Antibacterial Activity

A study conducted on synthesized derivatives of pyridinecarboxamide demonstrated significant antibacterial effects. The compound was tested against several bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

The results indicated that the compound's structure contributes to its ability to disrupt bacterial cell walls or inhibit critical metabolic pathways .

Anticancer Potential

Research exploring the anticancer effects of similar compounds revealed that they could induce apoptosis in cancer cells via multiple pathways, including the modulation of apoptotic proteins and cell cycle arrest . For instance, a related study highlighted the importance of substituents on the pyridine ring in enhancing anticancer activity.

Enzyme Inhibition Studies

In vitro studies have shown that the compound exhibits inhibitory effects on various enzymes involved in metabolic pathways. This includes significant inhibition against urease and acetylcholinesterase, which are critical in managing conditions such as obesity and Alzheimer's disease .

Comparison with Similar Compounds

5-Chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 338981-09-2)

  • Molecular Formula : C₁₇H₁₉Cl₂N₃O₂
  • Molecular Weight : 368.26 g/mol
  • Key Differences: The N-methyl group in the target compound is replaced by a 2-(dimethylamino)ethyl side chain. XLogP3: 2.9, indicating moderate lipophilicity, comparable to the N-methyl analog .

5-Chloro-1-(2,4-dichlorobenzyl)-N-(3,5-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 242797-25-7)

  • Molecular Formula : C₂₀H₁₂Cl₄N₂O₂
  • Key Differences: The 4-chlorobenzyl group is replaced with a 2,4-dichlorobenzyl substituent, and the N-methyl is substituted with a 3,5-dichlorophenyl group.

tert-Butyl 4-(2-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-oxoethyl)piperidine-1-carboxylate

  • Key Differences :
    • Incorporates a triisopropylsilyl (TIPS) protecting group and a pyrrolo-pyridine core instead of a dihydropyridine.
    • The TIPS group increases molecular weight and steric hindrance, likely influencing metabolic stability and synthetic accessibility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (N-methyl) N-[2-(dimethylamino)ethyl] Analog 2,4-Dichlorobenzyl Analog
Molecular Weight ~335 g/mol (estimated) 368.26 g/mol 482.07 g/mol
XLogP3 ~2.7 (estimated) 2.9 ~4.5 (estimated)
TPSA (Ų) ~50 (estimated) 52.6 ~40 (estimated)
Rotatable Bonds 5 6 7
Hydrogen Bond Acceptors 3 3 4

Key Observations :

  • The 2,4-dichlorobenzyl analog’s increased halogenation likely enhances target affinity (e.g., for hydrophobic binding pockets) but raises toxicity risks due to bioaccumulation .

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